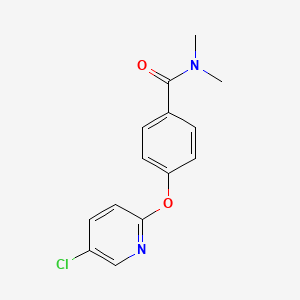
4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide is an organic compound with a molecular structure that includes a benzamide group substituted with a 5-chloropyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide typically involves the reaction of 5-chloropyridin-2-ol with N,N-dimethylbenzamide in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediates and purification of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide include:
- This compound derivatives with different substituents on the benzamide or pyridine rings.
- Other benzamide compounds with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17(2)14(18)10-3-6-12(7-4-10)19-13-8-5-11(15)9-16-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSIBYMZRKEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
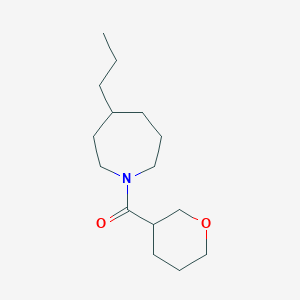
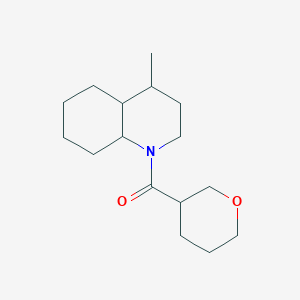
![5-(Quinolin-8-ylmethyl)furo[3,2-c]pyridin-4-one](/img/structure/B6897486.png)
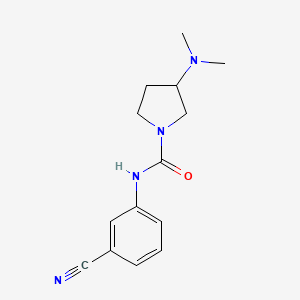
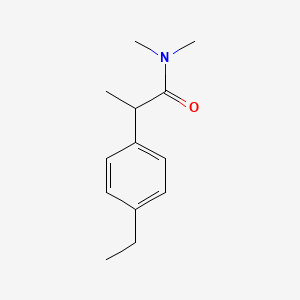
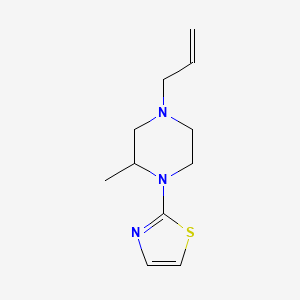
![2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6897504.png)
![Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone](/img/structure/B6897506.png)
![Oxolan-2-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone](/img/structure/B6897525.png)
![1-methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B6897526.png)
![5-Cyclobutyl-3-[(1-methylbenzimidazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6897534.png)
![N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide](/img/structure/B6897537.png)
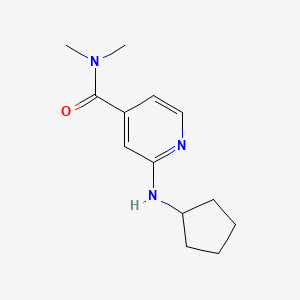
![2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B6897568.png)
